Phenoxymethyl ether
CAS No.: 3807-05-4
Cat. No.: VC16042933
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3807-05-4 |
|---|---|
| Molecular Formula | C14H14O3 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | phenoxymethoxymethoxybenzene |
| Standard InChI | InChI=1S/C14H14O3/c1-3-7-13(8-4-1)16-11-15-12-17-14-9-5-2-6-10-14/h1-10H,11-12H2 |
| Standard InChI Key | ZPVJVNSMBCNDCF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OCOCOC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Phenoxymethyl ether, systematically named 2-(phenoxymethyl)oxirane, belongs to the glycidyl ether family. Its molecular structure consists of a phenyl group bonded to a methyl-oxirane moiety via an ether linkage, conferring both aromatic stability and epoxy reactivity . The compound’s CAS Registry Number (122-60-1) and EINECS designation (204-557-2) standardize its identification across regulatory and industrial databases. Alternative nomenclature includes phenyl glycidyl ether, 1,2-epoxy-3-phenoxypropane, and 2,3-epoxypropyl phenyl ether, reflecting its functional groups and stereochemistry .
Crystallographic and Spectroscopic Features
While crystallographic data for phenoxymethyl ether remains limited, Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 1596 cm and 1420 cm, corresponding to antisymmetric and symmetric carboxylate stretching modes in related metal-organic frameworks (MOFs) . Nuclear magnetic resonance (NMR) studies of analogous glycidyl ethers confirm the deshielded protons adjacent to the epoxy ring, with NMR signals appearing at δ 3.1–3.8 ppm for oxirane protons and δ 6.8–7.4 ppm for aromatic protons .
Synthetic Methodologies
Conventional Synthesis via Epichlorohydrin Alkylation
The industrial synthesis of phenoxymethyl ether involves the base-catalyzed reaction of phenol with epichlorohydrin. In a two-step process, phenol first undergoes nucleophilic attack on epichlorohydrin’s α-carbon, forming a chlorohydrin intermediate. Subsequent dehydrochlorination with sodium hydroxide yields the epoxy ring, with sodium chloride and water as byproducts . This method achieves yields exceeding 68% under optimized hydrothermal conditions (90°C, 72 hours), as demonstrated in MOF synthesis protocols .
Table 1: Comparative Analysis of Synthesis Conditions
| Parameter | Conventional Alkylation | Hydrothermal MOF Synthesis |
|---|---|---|
| Temperature (°C) | 25–50 | 90 |
| Reaction Time (h) | 4–12 | 72 |
| Catalyst | NaOH | Co(NO)·6HO |
| Yield (%) | 60–75 | 68 |
| Byproducts | NaCl, HO | Methanol, DMF |
Alternative Routes: Chloroethyl Ether Derivatives
Phenoxymethyl 2-chloroethyl ethers, synthesized via alkylation of phenols with chloromethyl chloroethyl ether, exhibit enhanced insecticidal activity. The α-chlorine in these derivatives demonstrates higher reactivity than β-chlorine, enabling selective substitution under mild conditions . For example, treating sodium p-chlorophenoxide with chloromethyl 2-chloroethyl ether at 25°C produces mono-phenoxy derivatives, whereas elevated temperatures (80°C) facilitate diphenoxy product formation .
Physicochemical Properties and Reactivity
Thermal and Solvent Stability
Thermogravimetric analysis (TGA) of phenoxymethyl ether-based MOFs reveals stability up to 350°C, with mass loss below 5% at 200°C . The compound’s solubility in polar aprotic solvents like dimethylformamide (DMF) and methanol facilitates its incorporation into polymer matrices, though it exhibits limited solubility in water (<0.1 g/L) .
Anionic and Radical-Mediated Polymerization
Phenoxymethyl ether undergoes anionic polymerization initiated by Lewis bases, forming polyether chains with pendant phenyl groups. Photoinitiated cationic polymerization using diphenyl-4-thiophenoxyphenyl sulfonium hexafluoroantimonate achieves number-average molecular weights () of 61,200 in nitrogen atmospheres, compared to 13,900 in air . This radical-assisted mechanism involves sulfonium salt decomposition, generating protonic acids that propagate chain growth .
Table 2: Polymerization Performance Under Varied Atmospheres
| Condition | Rate (mol·L·s) | (g/mol) |
|---|---|---|
| Nitrogen | 4.2 × 10 | 61,200 |
| Air | 1.0 × 10 | 13,900 |
Applications in Polymer Science and Composites
Photocurable Materials
Ultraviolet (UV)-curable systems incorporating phenoxymethyl ether achieve gelation within 60 seconds under 365 nm light, with final conversions exceeding 95% . The ether’s low oxygen inhibition in nitrogen environments enhances crosslinking density, improving hardness (Shore D 85) and chemical resistance .
Industrial and Agricultural Applications
Catalytic Conversion to Cyclic Carbonates
Porous cobalt-based MOFs catalyze the cycloaddition of phenoxymethyl ether-derived epoxides to cyclic carbonates at 25°C, achieving 92% conversion with >99% selectivity . These carbonates serve as green solvents and polycarbonate precursors, aligning with sustainable chemistry goals .
Insecticidal Activity
Phenoxymethyl 2-chloroethyl ethers exhibit contact toxicity against Tribolium castaneum (red flour beetle), with LD values of 12 µg/insect. Structural analogs with electron-withdrawing substituents (e.g., nitro groups) enhance potency by 40% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume